molecular formula C10H13BrO2S B15315121 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene

1-(2-Bromopropyl)-4-(methylsulfonyl)benzene

Cat. No.: B15315121
M. Wt: 277.18 g/mol
InChI Key: MJBQBHBACHSERT-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(methylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products such as 1-(2-hydroxypropyl)-4-(methylsulfonyl)benzene or 1-(2-aminopropyl)-4-(methylsulfonyl)benzene.

    Oxidation: Products like this compound sulfone.

    Reduction: Products such as 1-propyl-4-(methylsulfonyl)benzene.

Scientific Research Applications

1-(2-Bromopropyl)-4-(methylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromopropyl)benzene: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain conditions.

    4-(Methylsulfonyl)toluene: Lacks the bromopropyl group, limiting its ability to undergo nucleophilic substitution reactions.

    1-(2-Chloropropyl)-4-(methylsulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is unique due to the presence of both the bromopropyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-(2-bromopropyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7H2,1-2H3

InChI Key

MJBQBHBACHSERT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)C)Br

Origin of Product

United States

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